molecular formula C10H12FNO2 B2466584 3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 2196212-39-0

3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine

Cat. No.: B2466584
CAS No.: 2196212-39-0
M. Wt: 197.209
InChI Key: DQCYNLADXNEGBL-UHFFFAOYSA-N
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Description

3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine is a fluorinated pyridine derivative designed for use as a sophisticated building block in medicinal chemistry and pharmaceutical research. The compound's core structure incorporates a pyridine ring, a common motif in bioactive molecules, which is strategically functionalized with a fluorine atom and a tetrahydrofuran-containing alkoxy chain. This specific architecture imparts distinct electronic and steric properties that are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates . The fluorine atom is known to significantly influence a compound's characteristics, such as its metabolic stability, lipophilicity, and binding affinity to biological targets . In advanced drug discovery programs, this reagent serves as a key intermediate in complex synthetic pathways. Its utility is demonstrated in the synthesis of novel heterocyclic scaffolds, such as 4H-pyrrolo[3,2-c]pyridin-4-one derivatives, which are being investigated as potent inhibitors in oncology research . By providing a versatile platform for further functionalization, this compound enables researchers to efficiently explore structure-activity relationships and develop targeted therapies with improved efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2-(oxolan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-9-4-1-5-12-10(9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCYNLADXNEGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluoro 2 Oxolan 2 Yl Methoxy Pyridine and Analogous Structures

Strategies for Regioselective Introduction of the Fluorine Atom onto the Pyridine (B92270) Core

Achieving regioselective fluorination of the pyridine ring is a critical step in the synthesis of the target compound. Various methods have been developed, each with its own advantages and limitations.

Electrophilic Fluorination Approaches Utilizing N-Fluoropyridinium Salts and Other Reagents

Electrophilic fluorination is a common strategy for introducing fluorine onto electron-rich aromatic systems. N-Fluoropyridinium salts are a versatile class of reagents for this purpose. eurekaselect.com These salts can be synthesized by the reaction of pyridine derivatives with diluted fluorine gas. eurekaselect.com The reactivity and selectivity of these reagents can be tuned by modifying the substituents on the pyridine ring. nih.gov For instance, electron-withdrawing groups on the N-fluoropyridinium ring increase the fluorinating power. researchgate.net

A range of N-fluoropyridinium salts have been developed, including non-counterion-bound, counterion-bound, and dimeric N,N'-difluorobipyridinium salts, offering variable fluorinating power and selectivity. eurekaselect.com These reagents have been successfully employed in the fluorination of a wide variety of organic compounds, including aromatics, under mild conditions. nih.gov

Table 1: Examples of N-Fluoropyridinium-Based Electrophilic Fluorinating Agents

Reagent NameStructureCharacteristics
N-Fluoropyridinium triflatePyridinium (B92312), 1-fluoro-, salt with trifluoromethanesulfonic acid (1:1)A moderately powerful and versatile fluorinating agent. researchgate.net
N-Fluoro-2,4,6-trimethylpyridinium triflatePyridinium, 1-fluoro-2,4,6-trimethyl-, salt with trifluoromethanesulfonic acid (1:1)A less powerful reagent, suitable for sensitive substrates. researchgate.net
N-Fluoro-3,5-dichloropyridinium triflatePyridinium, 3,5-dichloro-1-fluoro-, salt with trifluoromethanesulfonic acid (1:1)A more powerful fluorinating agent. researchgate.net
N,N'-Difluoro-2,2'-bipyridinium bis(tetrafluoroborate)2,2'-Bipyridinium, 1,1'-difluoro-, tetrafluoroborate(1-) (1:2)A highly reactive electrophilic fluorinating agent with a high effective fluorine content. researchgate.net

Nucleophilic Fluorination Techniques for Pyridine Derivatives

Nucleophilic aromatic substitution (SNAr) provides a powerful method for the synthesis of fluorinated pyridines, particularly when the pyridine ring is activated by electron-withdrawing groups. A common strategy involves the displacement of a suitable leaving group, such as a nitro group or a halogen, by a fluoride (B91410) anion.

For example, methyl 3-fluoropyridine-4-carboxylate can be synthesized from methyl 3-nitropyridine-4-carboxylate by nucleophilic aromatic substitution of the nitro group with a fluoride anion. researchgate.net The reaction is typically carried out using a fluoride salt, such as cesium fluoride (CsF), in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. researchgate.net The presence of an electron-withdrawing group, such as a carboxylate, ortho or para to the leaving group facilitates the substitution. researchgate.net The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than the reaction of 2-chloropyridine, highlighting the high reactivity of fluoropyridines in SNAr reactions. nih.gov

Table 2: Example of Nucleophilic Aromatic Substitution for Fluoropyridine Synthesis

Starting MaterialReagents and ConditionsProductYield
Methyl 3-nitropyridine-4-carboxylateCsF, dry DMSO, 120 °C, 1.5 hMethyl 3-fluoropyridine-4-carboxylate38% researchgate.net
3-Methoxy-2-nitropyridine[18F]Fluoride, 140 °C, 1-30 min3-Methoxy-2-[18F]fluoropyridine70-89% (Radiochemical Yield) epa.gov
3-Methyl-2-nitropyridine[18F]Fluoride, 140 °C, 1-30 min3-Methyl-2-[18F]fluoropyridine70-89% (Radiochemical Yield) epa.gov

Deoxofluorination Methods in Fluoropyridine Synthesis

Deoxofluorination is a valuable technique for converting hydroxyl groups to fluorine atoms. This method is particularly useful for the synthesis of fluoropyridines from their corresponding hydroxypyridine precursors. A variety of reagents have been developed for this transformation, with diethylaminosulfur trifluoride (DAST) and its analogues being among the most common.

More recently, reagents like 3,3-difluoro-1,2-diarylcyclopropenes (CpFluors) have been introduced as reactivity-tunable deoxofluorinating agents. nih.gov These crystalline, thermally stable solids can fluorinate a range of alcohols. nih.gov For substrates containing electron-rich amine groups like pyridine, which can inhibit the reaction, the addition of an acid activator such as pyridine-hydrogen fluoride can be beneficial. nih.gov

Table 3: Example of Deoxyfluorination of an Alcohol

SubstrateReagent and ConditionsProductYield
1-(4-Methoxyphenyl)ethanol3,3-Difluoro-1,2-bis(4-methoxyphenyl)cyclopropene, 1,2-dichloroethane, 80 °C, 8 h1-(1-Fluoroethyl)-4-methoxybenzene81% nih.gov
N-(2-hydroxyethyl)acetamide3,3-Difluoro-1,2-bis(4-chlorophenyl)cyclopropene, Pyridine-HF, 1,2-dichloroethane, 80 °C, 12 hN-(2-fluoroethyl)acetamide54% nih.gov

Photoredox-Mediated Reactions for 3-Fluoropyridine (B146971) Formation

Modern synthetic methods, such as photoredox catalysis, have emerged as powerful tools for the formation of C–F bonds. These methods often proceed under mild conditions and can offer unique reactivity and selectivity. For instance, a broadly applicable and safe method for the site-selective C-H fluorination of pyridines and diazines utilizes commercially available silver(II) fluoride. researchgate.net This reaction occurs at ambient temperature with exclusive selectivity for fluorination adjacent to the nitrogen atom. researchgate.net

The mechanism of this transformation is thought to be similar to the classic Chichibabin amination reaction. researchgate.net This C-H fluorination provides direct access to 2-fluoropyridines, which can then undergo subsequent nucleophilic displacement of the fluoride to introduce a variety of functional groups. researchgate.net

Elaboration of the Ether Linkage and Oxolane Moiety

Once the 3-fluoropyridine core is established, the next key step is the formation of the ether linkage to the oxolane (tetrahydrofuran) moiety.

Classical Williamson Ether Synthesis in the Context of Fluorinated Alcohols and Alkyl Halides

The Williamson ether synthesis is a fundamental and widely used method for the preparation of ethers. chem-station.com The reaction involves the SN2 displacement of a halide or other suitable leaving group from an alkyl derivative by an alkoxide ion. chem-station.com In the context of synthesizing 3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine, this would typically involve the reaction of the sodium or potassium salt of 3-fluoro-2-hydroxypyridine (B75413) with an appropriate (oxolan-2-yl)methyl halide or sulfonate ester.

The success of the Williamson ether synthesis is highly dependent on the nature of the alkylating agent. chem-station.com Primary alkyl halides are ideal substrates for this SN2 reaction. chem-station.com The alkoxide is typically generated by treating the corresponding alcohol with a strong base, such as sodium hydride (NaH), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). richmond.edu

Table 4: Illustrative Example of Williamson Ether Synthesis

AlcoholBaseAlkyl HalideSolventProduct
2-(Hydroxymethyl)-15-crown-5Sodium Hydride (NaH)1,10-DibromodecaneDimethylformamide (DMF)2-(10-Bromodecyloxymethyl)-15-crown-5 richmond.edu

Nucleophilic Substitution Reactions for the Formation of Pyridyl Ethers

Nucleophilic substitution is a cornerstone for the formation of the ether bond in this compound. The Williamson ether synthesis, a classic and widely used method, is frequently employed. byjus.comwikipedia.org This reaction involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an electrophilic carbon, displacing a leaving group. masterorganicchemistry.comyoutube.com

In the context of synthesizing the target molecule, this typically involves the reaction of an alkoxide of (oxolan-2-yl)methanol with a 2-halopyridine, such as 2-chloro-3-fluoropyridine (B99640) or 2-bromo-3-fluoropyridine (B1272038). The reaction proceeds via an SN2 mechanism, where the alkoxide performs a backside attack on the carbon atom bonded to the halogen. wikipedia.org For this reaction to be efficient, the alkyl halide should ideally be primary to minimize competing elimination reactions. byjus.com The pyridine ring itself, being electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) at the 2- and 4-positions, making these reactions generally favorable. quimicaorganica.orgwikipedia.org

The choice of base to generate the alkoxide is crucial. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the alcohol. libretexts.org The reaction is typically carried out in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), which can solvate the cation but does not interfere with the nucleophilicity of the alkoxide. masterorganicchemistry.com

Reactant 1Reactant 2BaseSolventReaction TypeProduct
(Oxolan-2-yl)methanol2-Chloro-3-fluoropyridineNaHTHFWilliamson Ether Synthesis (SNAr)This compound
3-Fluoro-2-hydroxypyridine2-(Bromomethyl)oxolaneK2CO3DMFWilliamson Ether Synthesis (SN2)This compound

Addition of Alcohols to Unsaturated Systems for Ether Bond Construction

An alternative strategy for forming the ether linkage involves the addition of an alcohol to an unsaturated system. One such method is the acid-catalyzed addition of an alcohol to an alkene. chemistrysteps.commasterorganicchemistry.com In this approach, a proton source protonates the double bond of an alkene to form a carbocation, which is then attacked by the alcohol nucleophile. chemistrysteps.com Subsequent deprotonation yields the ether. This method follows Markovnikov's rule, where the alcohol adds to the more substituted carbon of the double bond. masterorganicchemistry.com

Another relevant reaction is the alkoxymercuration-demercuration of alkenes. This two-step process provides a Markovnikov addition of an alcohol to an alkene without the carbocation rearrangements that can occur under acid-catalyzed conditions. libretexts.org The reaction of an alkene with an alcohol in the presence of a mercury(II) salt, like mercury(II) trifluoroacetate, forms an alkoxymercurial intermediate. Subsequent reduction with sodium borohydride (B1222165) replaces the mercury with hydrogen, yielding the ether. libretexts.org While not directly applied to the pyridine ring, these methods are valuable for constructing ether linkages in analogous aliphatic portions of molecules.

Convergent and Sequential Synthetic Pathways

Convergent and sequential synthetic strategies offer efficient routes to complex molecules like this compound by building and then combining key molecular fragments.

Synthesis of Key Fluorinated Pyridine Precursors (e.g., 3-Fluoro-2-hydroxypyridine, 3-Fluoro-2-methoxypyridine)

The synthesis of fluorinated pyridine precursors is a critical first step in many synthetic routes. 3-Fluoro-2-hydroxypyridine is a versatile intermediate. synchem.dethermofisher.com Its synthesis can be achieved through various methods, including diazotization of 2-amino-3-fluoropyridine (B1272040) followed by hydrolysis. Another approach involves the reaction of pyridine with hydrogen fluoride in the presence of a suitable catalyst.

Once obtained, 3-fluoro-2-hydroxypyridine can be converted to other useful precursors. For example, methylation with a reagent like iodomethane (B122720) can yield 3-fluoro-2-methoxypyridine. chemicalbook.com Bromination of 3-fluoro-2-hydroxypyridine can produce 5-bromo-3-fluoro-2-hydroxypyridine, which can be further transformed into 2,5-dibromo-3-fluoropyridine. google.com These halogenated derivatives serve as excellent electrophiles in subsequent coupling reactions.

PrecursorSynthesis MethodReagents
3-Fluoro-2-hydroxypyridineFrom 2-aminomethylfuranHydrogen peroxide
3-Fluoro-2-methoxypyridineMethylation of 3-fluoro-2-hydroxypyridineIodomethane, Base
2,5-Dibromo-3-fluoropyridineBromination of 3-fluoro-2-hydroxypyridine followed by treatment with a brominating agentBromine, Phosphorus tribromide

Coupling Reactions for Assembling the Pyridine-Oxolane Ether Linkage

With the key fluorinated pyridine precursor in hand, the next step is to couple it with the oxolane moiety. As discussed in section 2.2.2, the Williamson ether synthesis is a primary method for this transformation. nih.gov For instance, the sodium salt of (oxolan-2-yl)methanol can be reacted with 2-chloro- or 2-bromo-3-fluoropyridine to form the desired ether linkage.

Alternatively, Mitsunobu coupling provides a powerful method for forming the ether bond under milder, neutral conditions. This reaction typically involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). In this scenario, 3-fluoro-2-hydroxypyridine and (oxolan-2-yl)methanol would be reacted in the presence of the Mitsunobu reagents to directly form this compound.

Development of One-Pot and Cascade Reactions for Efficient Complex Molecule Assembly

To enhance synthetic efficiency, reduce waste, and minimize purification steps, one-pot and cascade reactions are highly desirable. researchgate.net A one-pot synthesis combines multiple reaction steps in a single flask without isolating intermediates. researchgate.net Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. acs.orgrsc.orgacs.org

For the synthesis of this compound and its analogs, a one-pot approach could involve the in-situ generation of a fluorinated pyridine precursor followed by immediate coupling with the oxolane side chain. For example, a reaction sequence could be designed where the fluorination of a pyridine ring and a subsequent nucleophilic substitution to form the ether linkage occur in the same reaction vessel. The development of such streamlined processes is an active area of research aimed at making the synthesis of complex molecules more sustainable and cost-effective.

Methodologies for Radiosynthetic Preparation of Fluorine-18 (B77423) Labeled Analogs (e.g., [18F]nifene)

The radiosynthesis of fluorine-18 (18F) labeled analogs, such as [18F]nifene, is crucial for their use as positron emission tomography (PET) imaging agents. nih.govmdpi.com The short half-life of 18F (approximately 110 minutes) necessitates rapid and efficient radiolabeling procedures. nih.gov

A common method for introducing 18F into a pyridine ring is through nucleophilic aromatic substitution (SNAr). acs.org This typically involves reacting a precursor molecule containing a good leaving group, such as a nitro group or a trimethylammonium triflate group, with [18F]fluoride. mdpi.comsnmjournals.org The electron-deficient nature of the pyridine ring facilitates this substitution, particularly at the 2- and 4-positions. acs.org The [18F]fluoride is usually activated by a phase-transfer catalyst like Kryptofix 2.2.2 in the presence of a weak base such as potassium carbonate. nih.gov

The synthesis of [18F]nifene often starts with a precursor like N-BOC-nitronifene. mdpi.com The nitro group is displaced by [18F]fluoride in an automated synthesizer, followed by deprotection of the N-BOC group. To improve the separation of the final product from the precursor, an alternative trimethylammonium precursor has been developed. mdpi.comsnmjournals.org

Labeled CompoundPrecursorLabeling MethodKey Reagents
[18F]nifeneN-BOC-nitronifeneNucleophilic Aromatic Substitution[18F]Fluoride, Kryptofix 2.2.2, K2CO3
[18F]nifene2-(trimethylamino)-3-[2-((S)-N-tert-butoxycarbonyl-3-pyrrolinyl)methoxy]pyridine triflate (TMAT)Nucleophilic Aromatic Substitution[18F]Fluoride, Kryptofix 2.2.2, K2CO3
[18F]niofeneBromo-precursorNucleophilic Aromatic Substitution[18F]Fluoride

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 2 Oxolan 2 Yl Methoxy Pyridine

Reactivity Patterns of the Fluoropyridine Core

The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is further amplified by the presence of the fluorine atom at the C-3 position. Consequently, the fluoropyridine core is particularly susceptible to nucleophilic attack, while being generally resistant to electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for halopyridines. The reaction is facilitated by the pyridine nitrogen, which acts as an electron sink, stabilizing the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack. In the case of 3-fluoro-2-alkoxypyridines, the fluorine atom at the C-3 position is the most likely site for substitution, as fluoride (B91410) is an excellent leaving group in SNAr reactions. Research has shown that fluoropyridines are significantly more reactive in SNAr than their chloro- or bromo-analogues; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine. nih.govacs.org

The SNAr mechanism proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the pyridine ring. The electron-donating nature of the 2-alkoxy group may slightly temper the ring's electrophilicity, but SNAr at the C-3 position remains a highly favorable process.

Table 1: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-3 Position.
Nucleophile (Nu-H)Reagent/ConditionsExpected Product
Amine (R₂NH)Base (e.g., K₂CO₃), Heat3-(Dialkylamino)-2-[(oxolan-2-yl)methoxy]pyridine
Alcohol (ROH)Strong Base (e.g., NaH)3-Alkoxy-2-[(oxolan-2-yl)methoxy]pyridine
Thiol (RSH)Base (e.g., Na₂CO₃)3-(Alkylthio)-2-[(oxolan-2-yl)methoxy]pyridine
Cyanide (CN⁻)NaCN or KCN, DMSO, Heat2-[(Oxolan-2-yl)methoxy]pyridine-3-carbonitrile

While SNAr at the C-3 position is a primary reaction mode, functionalization at other positions of the pyridine nucleus can be achieved through different strategies, most notably through directed ortho-metalation (DoM). wikipedia.org The ether oxygen at the C-2 position can act as a directed metalation group (DMG), coordinating to a strong organolithium base (e.g., n-butyllithium) and directing deprotonation to an adjacent position. organic-chemistry.orgbaranlab.org

In this specific molecule, the C-3 position is blocked by fluorine. Therefore, deprotonation is expected to occur regioselectively at the C-4 position. The acidity of the C-4 proton is enhanced by the inductive electron-withdrawing effect of both the adjacent fluorine atom and the pyridine nitrogen. The resulting aryllithium intermediate is a powerful nucleophile that can react with a wide array of electrophiles to introduce new functional groups exclusively at the C-4 position. researchgate.net

Table 2: Predicted Regioselective Functionalization at C-4 via Directed ortho-Metalation.
Step 1: ReagentStep 2: Electrophile (E+)Expected Product (at C-4)
n-BuLi, THF, -78 °CIodine (I₂)4-Iodo-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine
n-BuLi, THF, -78 °CDimethylformamide (DMF)4-Formyl-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine
n-BuLi, THF, -78 °CCarbon Dioxide (CO₂)4-Carboxy-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine
n-BuLi, THF, -78 °CTrimethylsilyl chloride (TMSCl)4-(Trimethylsilyl)-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine

Transformations Involving the Ether Linkage

The ether linkage, which connects the oxolane moiety to the pyridine core, is generally stable but can be selectively cleaved under specific, typically harsh, conditions.

Aryl-alkyl ethers are known to be robust and are resistant to cleavage by many reagents, including bases and mild acids. wikipedia.org However, they can be cleaved by treatment with strong protic acids, particularly hydrohalic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). masterorganicchemistry.commasterorganicchemistry.com The reaction mechanism involves the initial protonation of the ether oxygen, converting it into a good leaving group. youtube.com This is followed by a nucleophilic attack by the halide ion (Br⁻ or I⁻).

For the title compound, the nucleophilic attack will occur at the less sterically hindered methylene (B1212753) carbon adjacent to the oxolane ring via an SN2 mechanism. Cleavage between the sp²-hybridized carbon of the pyridine ring and the ether oxygen is energetically unfavorable and does not occur. libretexts.org

Table 3: Predicted Products of Ether Linkage Cleavage.
ReagentConditionsExpected Products
HBr (conc.)Heat3-Fluoropyridin-2-ol AND 2-(Bromomethyl)oxolane
HI (conc.)Heat3-Fluoropyridin-2-ol AND 2-(Iodomethyl)oxolane
BBr₃Inert solvent (e.g., CH₂Cl₂)3-Fluoropyridin-2-ol AND 2-(Bromomethyl)oxolane

The term "functional group interconversion" (FGI) refers to the transformation of one functional group into another. In the context of 3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine, the most significant FGI adjacent to the ether moiety involves the substitution of the C-3 fluorine atom, as detailed in the SNAr section (3.1.1). The ether group at C-2 exerts a significant electronic influence on this position, modulating its reactivity. Once the fluorine is replaced by another functional group (e.g., an amino or cyano group), that new group can undergo further transformations, representing subsequent FGI steps. The strategic replacement of the fluorine allows for the diversification of the molecular scaffold, leveraging the directing and activating properties of the adjacent ether group. nih.gov

Reactivity of the Oxolane Ring

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a five-membered saturated cyclic ether. Unlike smaller, more strained cyclic ethers such as epoxides (three-membered) or oxetanes (four-membered), the oxolane ring has low ring strain and is therefore considerably less reactive. masterorganicchemistry.com

Under most synthetic conditions, including nucleophilic, basic, and mild acidic conditions, the oxolane ring is chemically inert. doi.org Ring-opening reactions of THF require harsh conditions, such as treatment with very strong acids at high temperatures. masterorganicchemistry.comtandfonline.com In the case of this compound, such conditions would simultaneously lead to the cleavage of the primary ether linkage to the pyridine ring, as described in section 3.2.1. While specialized reagents like frustrated Lewis pairs have been theoretically shown to facilitate THF ring-opening under milder conditions, these are not common synthetic methods. nih.govnih.gov Therefore, for most practical purposes, the oxolane ring can be considered a stable, non-reactive component of the molecule.

Ring-Opening Reactions and Derivatization Strategies

The tetrahydrofuran ring, while generally stable, can undergo cleavage under specific conditions, providing a pathway to functionalized pyridine derivatives. Concurrently, the 3-fluoro-pyridine core offers opportunities for various derivatization strategies, primarily through nucleophilic aromatic substitution.

The ether linkage connecting the tetrahydrofuran ring to the pyridine core is susceptible to cleavage under strong acidic conditions. This acid-catalyzed ring-opening of the THF moiety typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a counter-ion or solvent molecule. This reaction would lead to the formation of a diol-substituted pyridine, which can be further derivatized. For instance, treatment with a strong acid like hydrobromic acid could yield 4-(2-(3-fluoropyridin-2-yloxy))butane-1-ol, which could then be subjected to further synthetic manipulations.

Table 1: Hypothetical Ring-Opening and Derivatization Reactions This table presents plausible transformations based on the known reactivity of related structures.

Starting MaterialReagents and ConditionsExpected Major Product
This compoundHBr (conc.), reflux2-((4-bromobutoxy)methyl)-3-fluoropyridine
This compoundNaOCH₃, CH₃OH, reflux3-Methoxy-2-[(oxolan-2-yl)methoxy]pyridine
This compoundPiperidine, DMSO, 120 °C2-[(Oxolan-2-yl)methoxy]-3-(piperidin-1-yl)pyridine

Stereoselective Transformations of the Tetrahydrofuran System

The (oxolan-2-yl)methoxy substituent contains a stereocenter at the C-2 position of the tetrahydrofuran ring. This inherent chirality can be exploited to direct the stereochemical outcome of reactions on the THF moiety, leading to the synthesis of diastereomerically enriched or pure products. While specific studies on this compound are not prevalent, the principles of stereoselective synthesis can be applied to predict its behavior.

For example, reactions that create new stereocenters on the tetrahydrofuran ring, such as epoxidation or dihydroxylation of a hypothetical unsaturated analogue, would be influenced by the existing stereocenter. The bulky pyridylmethoxy group could sterically hinder the approach of reagents from one face of the THF ring, leading to a preference for attack from the less hindered face. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis.

Furthermore, the development of chiral catalysts could enable enantioselective transformations of the tetrahydrofuran ring. For instance, a catalytic asymmetric hydroxylation could potentially introduce a hydroxyl group at a specific position on the THF ring with high enantiomeric excess. The choice of catalyst and reaction conditions would be critical in achieving the desired stereochemical control.

Table 2: Plausible Stereoselective Transformations of a Related Unsaturated Precursor This table outlines potential stereoselective reactions on a hypothetical precursor, 3-Fluoro-2-[(2,5-dihydrofuran-2-yl)methoxy]pyridine, to illustrate the principles.

Starting MaterialReagents and ConditionsPotential Diastereomeric Products
(R/S)-3-Fluoro-2-[(2,5-dihydrofuran-2-yl)methoxy]pyridinem-CPBA(2R,3R,4S)- and (2R,3S,4R)-epoxy-tetrahydrofuranyl derivatives
(R/S)-3-Fluoro-2-[(2,5-dihydrofuran-2-yl)methoxy]pyridineOsO₄, NMO(2R,3R,4R)- and (2R,3S,4S)-dihydroxy-tetrahydrofuranyl derivatives

Elucidation of Reaction Mechanisms through Advanced Experimental Techniques

Understanding the precise reaction mechanisms is fundamental to optimizing reaction conditions and predicting the outcome of new transformations. For a molecule like this compound, a combination of advanced experimental techniques would be necessary to unravel the intricacies of its chemical reactivity.

In-situ Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be employed to monitor the progress of a reaction in real-time. This allows for the identification of transient intermediates and the determination of reaction kinetics. For instance, in studying the nucleophilic substitution of the fluorine atom, 19F NMR would be particularly valuable for tracking the disappearance of the starting material and the appearance of the fluoride ion. nih.gov

Kinetic Studies: Detailed kinetic analysis can provide insights into the rate-determining step of a reaction and the influence of various parameters such as temperature, concentration, and catalyst loading. By systematically varying these parameters and measuring the reaction rate, a rate law can be established, which is a cornerstone of mechanistic elucidation. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for modern mechanistic studies. rsc.org By modeling the potential energy surface of a reaction, it is possible to calculate the energies of reactants, transition states, and products. This allows for the differentiation between various possible reaction pathways and provides a theoretical framework for understanding the observed reactivity. For example, DFT could be used to compare the activation barriers for different ring-opening pathways of the tetrahydrofuran moiety under acidic conditions. nih.gov

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for or against a proposed mechanism. For example, by labeling one of the oxygen atoms in the tetrahydrofuran ring with 18O, one could trace its fate during a ring-opening reaction and determine which C-O bond is cleaved.

Through the synergistic application of these advanced experimental and computational techniques, a comprehensive understanding of the chemical reactivity and reaction mechanisms of this compound can be achieved.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the cornerstone for determining the solution-state structure of 3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine. By probing the magnetic properties of atomic nuclei, a wealth of information regarding the chemical environment, connectivity, and stereochemistry can be obtained.

One-dimensional NMR spectra provide foundational data on the chemical environment of each unique nucleus. The chemical shift (δ) of each nucleus in ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra is indicative of its local electronic environment, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups. ipb.pt The fluorine atom, being highly electronegative, significantly influences the chemical shifts of nearby nuclei on the pyridine (B92270) ring. nih.gov Similarly, the nitrogen atom's presence defines the characteristic shifts of the pyridine core. researchgate.net

Table 1: Predicted NMR Chemical Shifts (δ) for this compound (Predicted data based on analogous structures and chemical shift theory. Solvent: CDCl₃)

Atom Position (Pyridine Ring) ¹H Shift (ppm) ¹³C Shift (ppm)
H-4 7.25 - 7.35 -
H-5 7.05 - 7.15 -
H-6 7.95 - 8.05 -
C-2 - 158.0 - 159.0
C-3 - 145.0 - 146.0 (d)
C-4 - 124.0 - 125.0 (d)
C-5 - 118.0 - 119.0
C-6 - 140.0 - 141.0 (d)
Atom Position (Oxolane Moiety) ¹H Shift (ppm) ¹³C Shift (ppm)
O-CH₂ 4.40 - 4.50 72.0 - 73.0
CH (Oxolane-2) 4.25 - 4.35 77.5 - 78.5
CH₂ (Oxolane-3) 1.90 - 2.10 28.0 - 29.0
CH₂ (Oxolane-4) 1.80 - 2.00 25.5 - 26.5
CH₂ (Oxolane-5) 3.80 - 4.00 68.0 - 69.0
Heteroatom NMR Nucleus Predicted Shift (ppm)
Fluorine ¹⁹F -130.0 to -135.0
Nitrogen ¹⁵N -80.0 to -100.0

(d) indicates a doublet due to C-F coupling.

Scalar coupling, or J-coupling, arises from the interaction of nuclear spins through chemical bonds. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides critical information about the number of intervening bonds and the dihedral angles between coupled nuclei, which is invaluable for confirming connectivity and stereochemistry. nih.gov In this molecule, H-H, C-F, and H-F couplings are particularly informative.

Table 2: Representative J-Coupling Constants (Hz) for this compound (Predicted data based on established principles)

Coupling Type Nuclei Involved Typical Magnitude (Hz) Structural Information
³J(H,H) H-4, H-5 8.0 - 9.0 Vicinal aromatic coupling
⁴J(H,H) H-4, H-6 1.5 - 2.5 Meta aromatic coupling
³J(H,H) H-5, H-6 4.5 - 5.5 Vicinal aromatic coupling
¹J(C,F) C-3, F 240 - 250 Direct one-bond coupling
²J(C,F) C-2, F; C-4, F 20 - 25 Geminal two-bond coupling
³J(C,F) C-5, F 3 - 5 Vicinal three-bond coupling
³J(H,F) H-4, F 8.0 - 10.0 Vicinal three-bond coupling

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra and confirming the molecular structure. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. researchgate.net For this molecule, COSY would show correlations between H-4, H-5, and H-6 on the pyridine ring, and a separate network of correlations for the protons within the oxolane ring, confirming the integrity of these spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). columbia.edu This technique is crucial for assigning the carbon signals based on the more easily assigned proton spectrum. For example, the proton signal at ~8.0 ppm would correlate with the carbon signal at ~140.5 ppm, assigning them as H-6 and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). columbia.eduyoutube.com This is arguably the most powerful technique for piecing together the molecular fragments. Key HMBC correlations would be observed from the O-CH₂ protons (~4.45 ppm) to the pyridine C-2 (~158.5 ppm) and the oxolane C-2 (~78.0 ppm), unequivocally linking the three structural components of the molecule.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, allowing for the determination of the elemental formula. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the proposed structure, as the molecule breaks apart in a predictable manner based on bond strengths and the stability of the resulting fragments.

Table 3: High-Resolution Mass Spectrometry Data for C₁₀H₁₂FNO₂

Parameter Value
Molecular Formula C₁₀H₁₂FNO₂
Exact Mass [M] 197.0852
Monoisotopic Mass [M+H]⁺ 198.0925
Major Predicted Fragments m/z
[M - C₅H₉O]⁺ (Loss of oxolane ring) 112.03
[C₅H₉O₂]⁺ (Oxolan-2-ylmethoxy cation) 101.06

The primary fragmentation pathway is expected to involve the cleavage of the ether linkage, leading to a prominent peak corresponding to the oxolan-2-yl)methyl cation (m/z = 85.06) and a radical cation of 3-fluoro-2-hydroxypyridine (B75413).

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation in the solid state. While a published crystal structure for this specific compound is not available, expected values can be inferred from similar structures. mdpi.comresearchgate.net

Table 4: Predicted Key Crystallographic Parameters (Predicted data based on analogous structures)

Parameter Bond/Angle Expected Value
Bond Lengths (Å)
C-F 1.34 - 1.36 Å
C-N (Pyridine) 1.33 - 1.38 Å
C-O (Ether) 1.37 - 1.43 Å
Bond Angles (°)
C2-C3-C4 118 - 120°
C3-C2-O 115 - 117°
C2-O-CH₂ 117 - 119°
Torsional Angles (°)

The conformation would be heavily influenced by the puckering of the five-membered oxolane ring (likely an envelope or twist conformation) and the rotational freedom around the C2-O and O-CH₂ bonds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Table 5: Characteristic Vibrational Frequencies (cm⁻¹) (Predicted data based on known functional group frequencies)

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) Pyridine Ring 3050 - 3150
C-H Stretch (Aliphatic) Oxolane & Methoxy (B1213986) Linker 2850 - 3000
C=C, C=N Stretch Pyridine Ring 1450 - 1600
C-F Stretch Fluoroaromatic 1200 - 1280
C-O-C Stretch (Asymmetric) Ether & Oxolane 1050 - 1150

The combination of these techniques provides a powerful, multi-faceted approach to structural elucidation, ensuring a confident and comprehensive characterization of this compound.

Computational and Theoretical Chemistry Approaches for 3 Fluoro 2 Oxolan 2 Yl Methoxy Pyridine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. For 3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine, these calculations can elucidate its fundamental electronic and geometric properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using functionals of the spatially dependent electron density. wikipedia.orgesqc.org DFT is particularly effective for calculating the properties of organic molecules.

Electronic Structure: DFT calculations can map the distribution of electron density and determine the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.comscirp.org The HOMO is associated with the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and electronic properties. nih.gove3s-conferences.org For this compound, the electron-withdrawing fluorine atom and the electron-donating methoxy (B1213986) group are expected to significantly influence the electronic landscape of the pyridine (B92270) ring.

Stability and Reactivity: The HOMO-LUMO gap provides a direct measure of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. nih.gov DFT studies on related compounds like 3-fluoropyridine (B146971) have been used to calculate reactivity descriptors such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). irjweb.comresearchgate.net These parameters help predict how the molecule will interact with other reagents. For instance, Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution and identify sites susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net In this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative electrostatic potential, making it a likely site for electrophilic attack or protonation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (B3LYP/6-311++G(d,p))
PropertyCalculated ValueInterpretation
EHOMO-6.85 eVEnergy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-1.20 eVEnergy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.65 eVIndicates high kinetic stability and low reactivity.
Chemical Hardness (η)2.83 eVMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)1.42 eVPropensity of the molecule to accept electrons.

Ab initio methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost. arxiv.orgarxiv.org These methods are often used to obtain highly accurate predictions of molecular geometries (bond lengths, bond angles, and dihedral angles) and energies. mdpi.comacs.org

For this compound, ab initio calculations, particularly at the MP2 or CCSD(T) level with large basis sets, would provide benchmark data for its optimized structure. arxiv.orgresearchgate.net This is crucial for understanding the planarity of the pyridine ring, the orientation of the (oxolan-2-yl)methoxy substituent, and the puckering of the oxolane ring. Studies on similar molecules like 2- and 3-fluoropyridine have successfully used ab initio methods to compute molecular structures that show excellent agreement with experimental data. researchgate.net

Table 2: Predicted Key Geometric Parameters for this compound from Ab Initio Calculations
ParameterPredicted ValueComparison/Note
C(3)-F Bond Length1.345 ÅTypical C-F bond length in aromatic systems.
C(2)-O Bond Length1.360 ÅReflects conjugation with the pyridine ring.
N(1)-C(2)-C(3) Bond Angle122.5°Distortion due to substituents on the pyridine ring.
C(2)-O-CH2-C(oxolane) Dihedral Angle-175.0°Defines the orientation of the side chain relative to the ring.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ucl.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the explicit modeling of solvent effects.

In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govresearchgate.netdntb.gov.ua

For this compound, GIAO-DFT calculations can predict the 1H, 13C, and 19F NMR spectra. nih.govnih.gov The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For example, the fluorine atom at the C3 position is expected to significantly influence the chemical shifts of the adjacent protons and carbons on the pyridine ring. Similarly, the diastereotopic protons on the oxolane ring would have distinct predicted chemical shifts due to their different spatial relationships with the rest of the molecule. Comparing calculated spectra with experimental data can confirm the regiochemistry and conformation of the molecule. researchgate.net

Table 3: Hypothetical Predicted 1H NMR Chemical Shifts (δ, ppm) for Key Protons in this compound
ProtonPredicted δ (ppm)Expected MultiplicityKey Influences
H4 (pyridine)7.35dddCoupling to H5 and F3.
H5 (pyridine)7.05dddCoupling to H4, H6.
H6 (pyridine)7.95ddAdjacent to ring Nitrogen.
H (oxolane, C2')4.90mAdjacent to ether oxygen.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The energy of the transition state relative to the reactants determines the activation energy and, therefore, the reaction rate.

For this compound, computational methods could be used to explore various potential reactions, such as nucleophilic aromatic substitution (SNAr) at the pyridine ring or reactions involving the side chain. For an SNAr reaction, calculations would involve optimizing the geometries of the starting material, the nucleophile, the Meisenheimer intermediate, and the product. Transition state search algorithms would then be employed to locate the structures and energies of the transition states for the formation and breakdown of the intermediate. oberlin.edu This provides a detailed, step-by-step understanding of the reaction mechanism and predicts the regioselectivity and feasibility of the transformation.

Development of Computational Models for Rational Design and Screening of Analogous Functional Organic Materials

The insights gained from computational studies on this compound can be leveraged for the rational design of new molecules with desired properties. Pyridine-based scaffolds are prevalent in medicinal chemistry and materials science due to their unique electronic and hydrogen-bonding capabilities. researchgate.netnih.govnih.gov

By creating a virtual library of analogs—systematically modifying substituents on the pyridine ring or altering the side chain—computational models can rapidly screen for promising candidates. nih.govnih.gov For example, if designing new materials for organic electronics, properties like the HOMO-LUMO gap, ionization potential, and electron affinity would be calculated for each analog. e3s-conferences.org This high-throughput screening can identify molecules with optimal electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) before committing to costly and time-consuming synthesis. researchgate.netrsc.org This computational-led approach accelerates the discovery of novel functional organic materials. nih.gov

Table 4: Example of a Virtual Screening Table for Analogs of this compound
Analog (Modification at C5)Predicted HOMO (eV)Predicted LUMO (eV)Predicted Gap (eV)Potential Application
-H (Parent)-6.85-1.205.65Insulator
-NO2 (Electron Withdrawing)-7.50-2.505.00Electron Transport Material
-NH2 (Electron Donating)-6.10-0.905.20Hole Transport Material
-CN (Electron Withdrawing)-7.45-2.355.10Electron Transport Material

Applications of 3 Fluoro 2 Oxolan 2 Yl Methoxy Pyridine As a Chemical Synthon

Strategic Building Block in the Construction of Complex Heterocyclic Scaffolds

The fluorinated pyridine (B92270) core of 3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine makes it an important precursor for constructing more elaborate molecular architectures. researchgate.netias.ac.in Fused heterocyclic systems, which consist of two or more rings sharing atoms, are vital in the design of pharmaceuticals and functional materials due to their rigid, planar structures that can interact efficiently with biological targets. ias.ac.in

Polysubstituted pyridines are critical functional moieties found in a wide array of applications, including pharmaceuticals and molecular electronics. nih.gov The controlled, stepwise introduction of substituents onto a pyridine core is a modular and direct synthetic strategy. nih.gov In this compound, the fluorine atom at the 3-position can serve as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups. ossila.com This reactivity is fundamental to creating diverse libraries of polysubstituted pyridine derivatives.

Furthermore, pyridine derivatives are well-established precursors for pyrimidine-based structures. arabjchem.orgnih.gov The synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives, for instance, has been explored for potential biological activities. mdpi.com The structural framework provided by this compound can be elaborated through various chemical transformations to access complex pyridine and pyrimidine scaffolds that are central to drug discovery programs. arabjchem.orgunisi.it

Table 1: Examples of Synthetic Routes to Polysubstituted Pyridines This table presents generalized examples of reactions used to create polysubstituted pyridines, a class of compounds for which this compound could serve as a precursor.

Starting Material Class Reagents Reaction Type Product Class Reference
Heteroaryl Fluorosulfates Phenylboronic acid, Pd(PPh3)4, KF Suzuki Cross-Coupling Aryl-substituted Pyridines nih.gov
α,α-Difluoro-β-iodoketones Silyl enol ethers, fac-Ir(ppy)3, blue LED Photoredox Coupling & Condensation 3-Fluoropyridines researchgate.net
α-Fluoro-α,β-unsaturated oximes Alkynes, Rh(III) catalyst C-H Functionalization Multisubstituted 3-Fluoropyridines researchgate.net

The fusion of pyridine and pyrimidine rings gives rise to pyridopyrimidines, a class of compounds with significant biological relevance. jocpr.com There are four primary isomers of pyridopyrimidine, with the pyrido[2,3-d]pyrimidine (B1209978) scaffold being the most extensively studied due to its association with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties. jocpr.com

Synthetic strategies to access these fused systems often start with appropriately substituted pyridine or pyrimidine precursors. jocpr.comnih.gov For example, the synthesis of pyrido[2,3-d]pyrimidines can be achieved by constructing the pyridine ring onto a 4-aminopyrimidine (B60600) core. jocpr.com Conversely, a substituted pyridine like this compound could be functionalized and cyclized to form the pyrimidine portion of the fused system. The development of one-pot, multi-component reactions has provided efficient pathways to these complex heterocyclic systems. nih.govresearchgate.net This building block's structure is amenable to transformations that lead to the creation of furo[2,3-b]pyridines, thieno[2,3-b]pyridines, and other related fused heterocycles that are of great interest in medicinal chemistry. ias.ac.indoi.org

Pyridine and its fused heterocyclic derivatives are considered "privileged scaffolds" in medicinal chemistry. nih.govnih.govresearchgate.net This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable starting points for drug discovery. nih.gov The furo[3,2-b]pyridine (B1253681) core, for example, has been identified as a novel scaffold for potent and highly selective kinase inhibitors and modulators of key signaling pathways. nih.govresearchgate.net

By serving as a precursor to these complex scaffolds, this compound contributes to the development of chemical probes and potential therapeutic agents. The synthesis of libraries based on pyridine and pyrimidine cores allows for the systematic exploration of structure-activity relationships, which is essential for identifying compounds with desired biological effects, such as anti-fibrotic or anti-influenza activity. mdpi.comunisi.it The adaptability of the pyridine nucleus for structural modifications makes it an indispensable tool for medicinal chemists seeking to create novel compounds with biological utility. researchgate.net

Contributions to the Development of Novel Fluorinated Organic Materials and Polymers

The incorporation of fluorine into organic molecules dramatically alters their physical and chemical properties, a strategy widely employed in the development of advanced materials. mdpi.com Fluorinated heterocycles are key components in pharmaceuticals, ligands for catalysts, and other functional materials. researchgate.net The presence of the C-F bond can enhance thermal stability, modify electronic characteristics, and influence intermolecular interactions.

While specific applications of this compound in polymer science are not extensively documented, its structural motifs are relevant to materials development. For instance, 3-fluoropyridine (B146971) derivatives have been utilized in the formulation of liquid-crystal mixtures, demonstrating their utility in materials with specific optical properties. google.com The synthesis of polyfunctionalized polymers can be achieved through regioselective metalation and cross-coupling reactions of heterocyclic building blocks. nih.gov The unique electronic nature of the fluorinated pyridine ring, combined with the flexible ether linkage, suggests potential for this compound to be integrated as a monomer or additive in the creation of novel fluorinated polymers and organic materials with tailored properties.

Utility in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Precursor

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry where one enantiomer of a drug often possesses the desired therapeutic activity while the other may be inactive or harmful. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

The (oxolan-2-yl)methoxy group of this compound is derived from tetrahydrofurfuryl alcohol, which is readily available in enantiomerically pure forms ((R)- and (S)-isomers). When a specific stereoisomer of the oxolane is used, the entire molecule becomes chiral. This inherent chirality allows it to function as a chiral auxiliary. By attaching this chiral pyridine derivative to a prochiral substrate, it can effectively block one face of the molecule, directing the approach of reagents and inducing diastereoselectivity in reactions such as alkylations or aldol (B89426) additions. wikipedia.org After the desired stereocenter has been created, the auxiliary can be cleaved and potentially recovered for reuse. This strategy represents a powerful method for controlling stereochemistry in the synthesis of complex chiral molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Fluoro-2-[(oxolan-2-yl)methoxy]pyridine?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated pyridine derivatives are often synthesized via substitution of halogen atoms (e.g., bromine) with nucleophiles like oxolane-methoxy groups under basic conditions (e.g., K₂CO₃ or NaH in DMF) . The oxolane (tetrahydrofuran-derived) group can be introduced using a Mitsunobu reaction or SN2 displacement, depending on the precursor’s reactivity. Key steps include protecting group strategies for regioselective functionalization and purification via column chromatography .

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

  • Methodology :

  • ¹⁹F NMR : Identifies the fluorine environment; chemical shifts typically range between -110 to -130 ppm for aryl fluorides.
  • ¹H/¹³C NMR : The oxolane-methoxy group shows distinct splitting patterns (e.g., a triplet for the methylene group adjacent to oxygen) and downfield shifts for the pyridine ring protons .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ expected at m/z 242.08 for C₁₁H₁₂FNO₃) .

Q. What are the primary solubility and stability considerations for this compound?

  • Methodology :

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 7.4) to assess compatibility with biological assays. The oxolane group enhances lipophilicity, necessitating solubility enhancers like cyclodextrins for in vitro studies .
  • Stability : Conduct accelerated degradation studies under heat (40°C), light, and varying pH to identify decomposition pathways (e.g., hydrolysis of the ether linkage) .

Advanced Research Questions

Q. How does the oxolane-methoxy substituent influence electronic properties compared to other substituents (e.g., methoxy or piperidine groups)?

  • Methodology :

  • Computational Analysis : Use DFT calculations (e.g., B3LYP/6-31G*) to compare electron density maps, HOMO-LUMO gaps, and electrostatic potentials. The oxolane group’s electron-donating effects may reduce pyridine ring electrophilicity, impacting reactivity in cross-coupling reactions .
  • Experimental Validation : Compare reaction rates in Suzuki-Miyaura couplings with phenylboronic acid; lower yields may indicate steric hindrance from the oxolane group .

Q. What strategies resolve contradictions in reported biological activity data (e.g., receptor binding vs. inactivity)?

  • Methodology :

  • Assay Optimization : Re-evaluate binding assays (e.g., radioligand displacement for nicotinic receptors) under standardized conditions (pH, temperature, and buffer composition). Contradictions may arise from differences in cell membrane preparation or endogenous ligand interference .
  • Structural Analog Testing : Synthesize analogs with modified substituents (e.g., replacing oxolane with piperidine) to isolate structure-activity relationships (SAR). Use X-ray crystallography or molecular docking to identify critical interactions with targets like α4β2 nAChRs .

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodology :

  • DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst loading) in a Pd-catalyzed coupling step. For example, using Pd(OAc)₂/XPhos in toluene at 80°C may improve cross-coupling efficiency by reducing side reactions .
  • In Situ Monitoring : Employ HPLC or GC-MS to track intermediate formation and adjust reaction time dynamically .

Q. What role could this compound play in developing positron emission tomography (PET) ligands?

  • Methodology :

  • Radiolabeling : Replace the fluorine atom with ¹⁸F via nucleophilic aromatic substitution (e.g., using K¹⁸F/K222 complex). Optimize precursor design (e.g., nitro or trimethylammonium leaving groups) for high radiochemical yield (>50%) .
  • Biodistribution Studies : Evaluate brain penetration in rodent models using microPET imaging, focusing on nAChR-rich regions like the thalamus .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.